Ethyl 4-({[3-(4-methylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C19H28N4O2S This compound is characterized by the presence of a benzoate ester linked to a piperazine derivative through a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Carbothioyl Group: The ester is then reacted with thiophosgene to introduce the carbothioyl group.
Attachment of the Piperazine Derivative: Finally, the compound is reacted with 3-(4-methylpiperazino)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives or benzoate esters.
Scientific Research Applications
ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine ring instead of a piperazine ring.
ETHYL 4-({[(4-METHYLPIPERAZINO)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with different substituents on the piperazine ring.
Uniqueness
ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to the presence of the 4-methylpiperazino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H28N4O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl 4-[3-(4-methylpiperazin-1-yl)propylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C18H28N4O2S/c1-3-24-17(23)15-5-7-16(8-6-15)20-18(25)19-9-4-10-22-13-11-21(2)12-14-22/h5-8H,3-4,9-14H2,1-2H3,(H2,19,20,25) |
InChI Key |
OPNOAETZXJHYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCN(CC2)C |
Origin of Product |
United States |
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